rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride
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Overview
Description
rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride: is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azido group and a methanesulfonyl group attached to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group (-N3) is achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.
Methanesulfonylation: The methanesulfonyl group (-SO2CH3) is introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized pyrrolidine derivatives with various substituents.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Click Chemistry: The azido group makes it suitable for use in click chemistry reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for labeling and detection purposes.
Drug Development:
Medicine:
Prodrug Design: The compound can be used to design prodrugs that release active drugs upon metabolic activation.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions The azido group can participate in click chemistry reactions, forming stable triazole linkages
Comparison with Similar Compounds
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride
Comparison:
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group, making it more acidic compared to rac-(3R,4R)-3-azido-4-methanesulfonylpyrrolidine hydrochloride.
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride: The presence of two methoxymethyl groups provides different reactivity and solubility properties.
- rac-[(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride: The hydroxymethyl groups offer additional sites for hydrogen bonding and potential reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis, bioconjugation, and drug development
Properties
Molecular Formula |
C5H11ClN4O2S |
---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
(3R,4R)-3-azido-4-methylsulfonylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10N4O2S.ClH/c1-12(10,11)5-3-7-2-4(5)8-9-6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 |
InChI Key |
ALMBSLLYNNRXTH-TYSVMGFPSA-N |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CNC[C@H]1N=[N+]=[N-].Cl |
Canonical SMILES |
CS(=O)(=O)C1CNCC1N=[N+]=[N-].Cl |
Origin of Product |
United States |
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